(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
Overview
Description
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a carbamic acid ethyl ester moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester typically involves the reaction of 4-chlorosulfonylphenyl isocyanate with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
4-Chlorosulfonylphenyl isocyanate+Ethanol→(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the by-products.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis reactions produce carboxylic acids and alcohols.
Scientific Research Applications
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, such as dyes and pigments, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester involves its ability to react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is primarily due to the presence of the electrophilic chlorosulfonyl group, which can undergo nucleophilic substitution reactions. The compound can also interact with biological molecules, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorosulfonyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(4-Chlorosulfonyl-phenyl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
(4-Chlorosulfonyl-phenyl)-carbamic acid butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of (4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester lies in its specific reactivity and the stability of the ethyl ester group. This compound offers a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Additionally, the ethyl ester group provides a suitable balance between hydrophobicity and hydrophilicity, which can be advantageous in certain applications, such as drug development and material science.
Properties
IUPAC Name |
ethyl N-(4-chlorosulfonylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-7-3-5-8(6-4-7)16(10,13)14/h3-6H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJQSTNYYPTNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943546 | |
Record name | Ethyl [4-(chlorosulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21208-62-8 | |
Record name | NSC82989 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [4-(chlorosulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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